

## Zolunicant: A Technical Guide on its Potential as an Anti-Addictive Agent

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Zolunicant** (also known as 18-methoxycoronaridine or 18-MC) is a synthetic analog of the naturally occurring psychoactive compound ibogaine. Developed as a potential treatment for substance use disorders, **Zolunicant** has demonstrated promising anti-addictive properties in preclinical studies by effectively reducing the self-administration of various drugs of abuse, including opioids, stimulants, nicotine, and alcohol. Its primary mechanism of action is the antagonism of the  $\alpha 3\beta 4$  subtype of nicotinic acetylcholine receptors (nAChRs), which are critically involved in the brain's reward pathways. Unlike its parent compound, ibogaine, **Zolunicant** exhibits a more favorable safety profile, lacking the hallucinogenic and cardiotoxic effects associated with ibogaine. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and clinical development of **Zolunicant** as a potential anti-addictive agent.

## **Core Pharmacological Profile**

**Zolunicant**'s primary pharmacological effect is mediated through its interaction with nicotinic acetylcholine receptors.

## **Mechanism of Action**



The principal mechanism of action of **Zolunicant** is the antagonism of the  $\alpha3\beta4$  subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are densely located in the medial habenula and the interpeduncular nucleus, key brain regions that regulate the dopamine system. By blocking these receptors, **Zolunicant** is thought to modulate the dopaminergic pathways associated with reward and addiction.

## **Receptor Binding Affinities**

Quantitative data on the binding affinities of **Zolunicant** for various neurotransmitter receptors and ion channels are summarized below.

Receptor/Transport er	Ligand	Tissue/System	Ki (μM)
Nicotinic Acetylcholine Receptor (α3β4)	[³H]Epibatidine	HEK cells expressing human α3β4 nAChRs	~0.75
Mu (μ) Opioid Receptor	[³H]DAMGO	Rat brain membranes	Modest affinity
Kappa (κ) Opioid Receptor	[³H]U69,593	Rat brain membranes	Modest affinity
NMDA Receptor	[³H]MK-801	Rat cortical membranes	Significantly reduced affinity compared to ibogaine
Sigma-2 (σ₂) Receptor	[³H]DTG	Rat liver membranes	Significantly reduced affinity compared to ibogaine

## **Functional Activity**

The functional activity of **Zolunicant** at the  $\alpha 3\beta 4$  nAChR has been characterized through electrophysiological studies.



Assay Type	Receptor/Chan nel	System	Value (µM)	Parameter
Electrophysiolog y	α3β4 nAChR	HEK-293 cells	0.75	IC50

#### **Pharmacokinetics and Metabolism**

In vitro studies using human liver microsomes have shown that **Zolunicant** is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC). This metabolic process is predominantly catalyzed by the polymorphic enzyme CYP2C19.

## **Preclinical Efficacy in Animal Models of Addiction**

**Zolunicant** has been evaluated in a variety of preclinical models of addiction, consistently demonstrating a reduction in drug self-administration.

## **Opioid Self-Administration**

In studies with rats trained to self-administer morphine, a 40 mg/kg intraperitoneal (i.p.) dose of **Zolunicant** significantly decreased morphine intake. These effects were observed to last for up to two weeks in some animals.[1]

#### **Cocaine Self-Administration**

Similar to its effects on opioids, a 40 mg/kg i.p. dose of **Zolunicant** also significantly reduced cocaine self-administration in rats.[2] Furthermore, **Zolunicant** has been shown to block context-induced reinstatement of cocaine-seeking behavior, suggesting a potential role in preventing relapse.[2][3][4]

## **Nicotine Self-Administration**

**Zolunicant** has demonstrated potent effects in reducing nicotine self-administration. In rats trained to self-administer nicotine intravenously, oral gavage doses of 10, 20, and 40 mg/kg of **Zolunicant** resulted in a dose-dependent decrease in nicotine intake.[5][6] The 40 mg/kg dose produced a significant reduction in nicotine self-administration.[5][6] Notably, **Zolunicant** was found to be most potent in decreasing nicotine self-administration compared to other drugs of abuse.[7][8]



#### **Alcohol Self-Administration**

In alcohol-preferring (P) rats with free access to water and a 10% alcohol solution, oral administration of **Zolunicant** at doses of 10, 20, and 40 mg/kg dose-dependently reduced alcohol intake in both male and female rats.[5][6] All tested doses caused significant reductions in alcohol self-administration.[5][6]

## **Methamphetamine Self-Administration**

Intraperitoneal administration of **Zolunicant** (1-40 mg/kg) dose-dependently decreased the intravenous self-administration of methamphetamine in rats.[7][8]

## **Clinical Development**

**Zolunicant**, under the developmental code MM-110, has progressed to clinical trials in humans.

#### **Phase 1 Clinical Trial**

A Phase 1, single and multiple ascending dose trial was conducted in 108 healthy volunteers in Perth, Australia, to evaluate the safety, tolerability, pharmacokinetics, and effects on cognitive activity of **Zolunicant**.[9][10]

- Design: The study included single ascending dose (SAD) and multiple-ascending dose
   (MAD) arms.[9]
- Results: Topline data indicated that Zolunicant was well-tolerated up to 500mg per day in
  the SAD arm and 60 mg per day for seven days in the MAD arm.[9] A linear pharmacokinetic
  profile was observed across the tested doses.[9] No serious adverse events were reported,
  and there were no clinically concerning findings from laboratory parameters or
  electrocardiograms.[9]

### **Phase 2a Clinical Trial**

Following the positive results of the Phase 1 trial, a Phase 2a clinical trial was initiated to evaluate the safety, tolerability, and efficacy of **Zolunicant** in individuals undergoing supervised opioid withdrawal.[7] The trial was planned to start in the second quarter of 2022.[3][9]



# Experimental Protocols Radioligand Binding Assays

- Objective: To determine the binding affinity (Ki) of **Zolunicant** for various receptors.
- General Protocol:
  - Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue.
  - Incubation: Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of **Zolunicant**.
  - Separation: Bound and free radioligand are separated by rapid filtration.
  - Quantification: The amount of radioactivity retained on the filters is measured.
  - Data Analysis: The IC50 value (concentration of **Zolunicant** that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[11][12]

## Electrophysiology

- Objective: To characterize the functional effects of **Zolunicant** on ion channels, particularly α3β4 nAChRs.
- General Protocol:
  - $\circ$  Cell Preparation: HEK-293 cells are transfected with cDNAs encoding the subunits of the  $\alpha3\beta4$  nAChR.
  - Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion currents through the nAChRs in response to an agonist.
  - Compound Application: Zolunicant is applied to determine its effect on the agonist-evoked current.



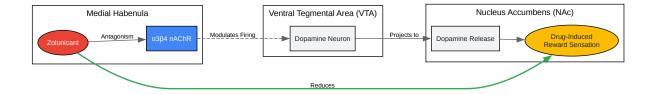
 Data Analysis: Current responses are analyzed to determine the IC50 of **Zolunicant** and the nature of its antagonism.

#### **Animal Self-Administration Studies**

- Objective: To assess the effect of **Zolunicant** on the reinforcing properties of drugs of abuse.
- General Protocol for Intravenous Self-Administration (e.g., Nicotine, Cocaine, Morphine, Methamphetamine):
  - Animal Subjects: Typically, male or female Sprague-Dawley or Long-Evans rats are used.
     [1][5]
  - Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.[5]
  - Training: Animals are trained in operant conditioning chambers to press a lever to receive an intravenous infusion of the drug. Sessions are typically 45 minutes to 3 hours long.[5]
     [13]
  - Treatment: Once stable self-administration is established, rats are treated with **Zolunicant** (intraperitoneally or orally) at various doses prior to the self-administration session.[5][6]
  - Data Collection: The number of lever presses and drug infusions are recorded.
- General Protocol for Oral Self-Administration (e.g., Alcohol):
  - Animal Subjects: Alcohol-preferring (P) rats are often used.[5]
  - Procedure: Rats are given access to two bottles, one containing water and the other an alcohol solution (e.g., 10% v/v), for a set period each day (e.g., 6 hours).[5][6]
  - Treatment: Zolunicant is administered orally via gavage at different doses.[5][6]
  - Data Collection: The volume of alcohol and water consumed is measured.

# Visualizations Signaling Pathway of Zolunicant's Anti-Addictive Action



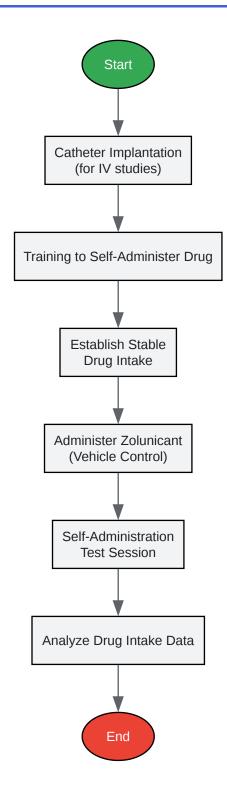


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Caption: **Zolunicant** antagonizes  $\alpha 3\beta 4$  nAChRs in the medial habenula, modulating dopamine release and reducing drug reward.

## Experimental Workflow for Preclinical Self-Administration Studies



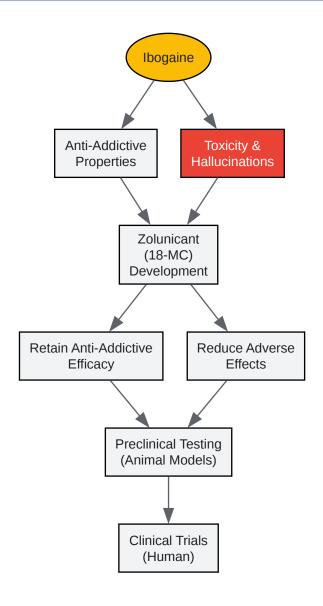


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Caption: A typical workflow for evaluating the effect of **Zolunicant** on drug self-administration in animal models.

## **Logical Relationship in Zolunicant's Development**





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Caption: The development of **Zolunicant** was driven by the need to separate the anti-addictive properties of ibogaine from its adverse effects.

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